molecular formula C21H18BrN5O3 B2356338 N-(3-bromophenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1115960-04-7

N-(3-bromophenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2356338
CAS No.: 1115960-04-7
M. Wt: 468.311
InChI Key: JZEZTHLPCNIXIO-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a triazolopyrazine derivative characterized by a central [1,2,4]triazolo[4,3-a]pyrazin-3-one core. Key structural features include:

  • A 2,3-dimethylphenoxy substituent at the 8-position of the pyrazine ring, which contributes to lipophilicity and steric bulk .
  • An acetamide side chain linked to a 3-bromophenyl group, where the bromine atom may enhance halogen bonding interactions with biological targets .

Properties

IUPAC Name

N-(3-bromophenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O3/c1-13-5-3-8-17(14(13)2)30-20-19-25-27(21(29)26(19)10-9-23-20)12-18(28)24-16-7-4-6-15(22)11-16/h3-11H,12H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEZTHLPCNIXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antimicrobial and anticancer activities, as well as its mechanisms of action.

Chemical Structure

The compound features a triazole and pyrazine moiety, which are known for their diverse biological activities. The presence of the bromophenyl and dimethylphenoxy groups may enhance its pharmacological properties.

Antimicrobial Activity

Recent studies have shown that derivatives of triazole and pyrazine compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds similar to this compound have demonstrated activity against various bacterial strains. A study found that certain triazole derivatives showed comparable activity to standard antibiotics like Ciprofloxacin against Staphylococcus aureus .
  • Antifungal Activity : The compound's structural analogs have also been tested for antifungal properties. Some triazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 1.6 to 25 μg/mL against Candida albicans, indicating a promising antifungal profile .

Anticancer Activity

The anticancer potential of triazole-fused compounds has been extensively researched. Notably:

  • Inhibition of Cancer Cell Proliferation : A study screening a library of compounds identified several triazole derivatives with significant anticancer activity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases associated with cancer progression .
  • Case Study : One particular derivative demonstrated selective inhibition of c-Met kinases at nanomolar concentrations (0.005 µM), which is critical in the treatment of non-small cell lung cancer .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in microbial and cancer cells, leading to cell death.

Data Table

Below is a summary table highlighting the biological activities and findings associated with compounds related to this compound.

Biological ActivityTest Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusComparable activity to Ciprofloxacin
AntifungalCandida albicansMIC: 1.6 - 25 μg/mL
AnticancerVarious cancer cell linesSelective c-Met inhibition
Cell proliferation inhibition

Scientific Research Applications

Synthesis and Structural Characterization

The compound has been synthesized through a multi-step process involving the reaction of 3-bromophenyl acetamide with various intermediates. The structural characterization was performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Both 1H^{1}H and 13C^{13}C NMR were utilized to confirm the structure.
  • Mass Spectrometry (MS) : Employed to verify the molecular weight and purity of the compound.
  • Infrared Spectroscopy (IR) : Used to identify functional groups within the molecule.

Anti-inflammatory Properties

One of the primary applications of this compound is its potential as an anti-inflammatory agent. Preliminary studies have indicated that it may inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies suggest that N-(3-bromophenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide could serve as a lead compound for the development of new anti-inflammatory drugs .

Antibacterial Activity

The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its efficacy in inhibiting bacterial growth, suggesting its potential use in treating bacterial infections .

Case Study 1: Anti-inflammatory Activity Evaluation

In a study evaluating various derivatives of triazole compounds, this compound was assessed for its ability to inhibit 5-LOX. The results indicated a significant reduction in inflammatory markers in treated cells compared to controls. This positions the compound as a candidate for further development into anti-inflammatory therapies .

Case Study 2: Antibacterial Studies

Research conducted on a series of triazole derivatives revealed that this compound exhibited notable activity against Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of existing antibiotics, indicating its potential as a novel antibacterial agent .

Potential Future Applications

The unique structure of this compound opens avenues for further research in:

  • Cancer Therapy : Given its biological activity profile, there is potential for exploring its effects on cancer cell lines.
  • Drug Development : The compound can be optimized for better efficacy and selectivity against specific targets within inflammatory pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional uniqueness of the target compound is highlighted through comparisons with analogs (Table 1).

Table 1: Structural and Functional Comparison of Triazolopyrazine Derivatives

Compound Name 8-Position Substituent Acetamide Substituent Key Biological Activities Unique Features
Target Compound: N-(3-bromophenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide 2,3-dimethylphenoxy 3-bromophenyl Enzyme inhibition (putative), anticancer potential Bromine enhances halogen bonding; dimethylphenoxy increases lipophilicity
2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide Cyclohexylsulfanyl 3-(trifluoromethyl)phenyl Enzyme inhibition Trifluoromethyl group improves metabolic stability
N-(3-chlorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide Morpholino 3-chlorophenyl Not specified Morpholino enhances solubility; chlorine for moderate halogen bonding
2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide 4-chlorophenoxy 2,3-dimethylphenyl Not specified Chlorophenoxy balances lipophilicity/polarity; dimethylphenyl adds steric hindrance
2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide Phenoxy o-tolyl (2-methylphenyl) Antimalarial, anti-inflammatory Phenoxy provides π-π stacking potential; methyl group for steric effects
2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[2-(trifluoromethyl)phenyl]acetamide Phenoxy 2-(trifluoromethyl)phenyl Antimicrobial, antitumor Trifluoromethyl enhances electron-withdrawing effects

Key Research Findings and Implications

Pharmacological Potential

  • Enzyme Inhibition: The target compound’s bromophenyl and dimethylphenoxy groups suggest utility in kinase or protease inhibition, akin to trifluoromethyl-containing analogs .

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